molecular formula C13H8Cl2O2S B1313884 Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- CAS No. 50900-45-3

Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-

Cat. No.: B1313884
CAS No.: 50900-45-3
M. Wt: 299.2 g/mol
InChI Key: XZSZKZSGKUQNIA-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- is a chemical compound with the molecular formula C13H8Cl2O2S. It contains a benzoic acid core substituted with a 3,4-dichlorophenylthio group. This compound is known for its intriguing properties, making it an excellent candidate for studying the effects of sulfur substitution on benzoic acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(3,4-dichlorophenyl)thio]- typically involves the reaction of 3,4-dichlorothiophenol with benzoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for benzoic acid, 2-[(3,4-dichlorophenyl)thio]- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- is used in various scientific research applications due to its unique properties:

    Chemistry: Studying the effects of sulfur substitution on benzoic acid derivatives.

    Biology: Investigating its potential biological activities and interactions with biomolecules.

    Medicine: Exploring its potential as a therapeutic agent or drug intermediate.

    Industry: Utilizing its properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which benzoic acid, 2-[(3,4-dichlorophenyl)thio]- exerts its effects involves interactions with molecular targets and pathways. The sulfur atom in the 3,4-dichlorophenylthio group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: Another dichlorinated benzoic acid derivative with different substitution patterns.

    3,4-Dichlorobenzoic acid: Similar structure but lacks the sulfur substitution.

    2,5-Dichlorobenzoic acid: Differently substituted dichlorobenzoic acid.

Uniqueness

Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- is unique due to the presence of the sulfur atom in the 3,4-dichlorophenylthio group.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2S/c14-10-6-5-8(7-11(10)15)18-12-4-2-1-3-9(12)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSZKZSGKUQNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483466
Record name Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50900-45-3
Record name Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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